A Guide to the Structural Characterization of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate: A Predictive Analysis
A Guide to the Structural Characterization of tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate: A Predictive Analysis
Abstract
This technical guide provides a detailed, predictive framework for the structural characterization of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate, a compound of interest in medicinal chemistry and materials science. As of this publication, comprehensive experimental data for this specific molecule is not widely available in peer-reviewed literature. Therefore, this document leverages established spectroscopic principles and data from structurally analogous compounds to build a robust, predictive analysis of its expected characterization profile. By explaining the causal relationships between molecular structure and spectral output, this guide serves as an essential resource for researchers involved in the synthesis, identification, and application of novel substituted phenylacetylene derivatives. We will delve into the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing detailed protocols and data interpretation strategies to facilitate the unambiguous identification of this target molecule.
Introduction and Molecular Overview
tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a multifunctional aromatic compound featuring a carbamate-protected aniline, a phenolic hydroxyl group, and a terminal alkyne. The interplay of these functional groups—an electron-donating hydroxyl group, a bulky electron-withdrawing Boc-carbamate, and a reactive ethynyl group—makes it an intriguing building block. The specific 1,2,4-substitution pattern is expected to give rise to a unique spectroscopic fingerprint. This guide will systematically deconstruct the molecule to predict this fingerprint, providing a roadmap for its empirical verification.
The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine. Its characteristic spectroscopic signals are well-documented and serve as a reliable starting point for our analysis. The core of our predictive challenge lies in accurately estimating the influence of the ortho-hydroxyl and meta-ethynyl groups (relative to the carbamate) on the aromatic system and on each other.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum is predicted to display distinct signals for the Boc group, the aromatic protons, the ethynyl proton, the amine proton, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects (induction and resonance) of the neighboring substituents.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons (NH and OH) as it allows for their observation, whereas they may be broadened or absent in CDCl₃.
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Internal Standard: Use tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition may involve 16-32 scans with a relaxation delay of 1-2 seconds.
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D₂O Exchange: To confirm the identity of the NH and OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish in intensity.[1]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale and Comparative Insights |
| Boc (-C(CH₃)₃) | ~1.51 | Singlet (s) | 9H | This signal is highly characteristic of the nine equivalent protons of the tert-butyl group. Its chemical shift is consistently observed around 1.5 ppm in various Boc-protected anilines.[2] |
| Ethynyl (-C≡C-H) | ~3.1 - 3.5 | Singlet (s) | 1H | The terminal alkyne proton typically appears in this region. In phenylacetylene, it is found around 3.06 ppm.[3] The presence of the ortho-hydroxyl group may cause a slight downfield shift. |
| Phenolic (-OH) | ~9.0 - 10.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Phenolic protons are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent and concentration. This range is typical for phenols. |
| Carbamate (-NH-) | ~8.5 - 9.5 (in DMSO-d₆) | Broad Singlet (br s) | 1H | The carbamate proton is also exchangeable and its signal is typically broad. In related Boc-protected anilines, it appears in this downfield region.[2] |
| Aromatic (H-2) | ~7.5 - 7.7 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing carbamate group and will be the most downfield of the aromatic signals. |
| Aromatic (H-5) | ~7.3 - 7.5 | Doublet (d) | 1H | This proton is ortho to the ethynyl group and meta to the carbamate. |
| Aromatic (H-6) | ~7.1 - 7.3 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-2 and H-5. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for every unique carbon atom in the molecule, including quaternary carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (15-25 mg).
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
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DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in signal assignment.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Boc (-C(CH₃)₃) | ~28.3 | The three equivalent methyl carbons of the Boc group consistently appear in this region.[2][4] |
| Boc (-C(CH₃)₃) | ~80.5 | The quaternary carbon of the Boc group is characteristically found around 80 ppm.[2] |
| Ethynyl (-C≡C-H) | ~83 - 85 | The terminal alkyne carbon (sp-hybridized). |
| Ethynyl (-C≡C-H) | ~78 - 80 | The internal alkyne carbon attached to the aromatic ring. |
| Aromatic (C-3, C-OH) | ~150 - 155 | The carbon bearing the hydroxyl group will be significantly downfield due to the deshielding effect of the oxygen atom. |
| Aromatic (C-4, C-NHBoc) | ~138 - 142 | The carbon attached to the nitrogen will be downfield. |
| Aromatic (C-1, C-C≡CH) | ~115 - 120 | The carbon bearing the ethynyl group. |
| Aromatic (C-2, C-5, C-6) | ~115 - 130 | The remaining aromatic carbons will appear in this range, with their precise shifts determined by the combined electronic effects of the substituents. |
| Carbonyl (C=O) | ~153.0 | The carbamate carbonyl carbon is expected in this region, as seen in similar molecules.[2] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
Predicted FT-IR Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Rationale and Significance |
| O-H Stretch (Phenolic) | 3500 - 3200 (Broad) | A broad and strong absorption in this region is characteristic of a hydrogen-bonded hydroxyl group.[5] |
| N-H Stretch (Carbamate) | 3400 - 3300 (Sharp/Medium) | The N-H stretch of the carbamate group is expected to appear as a relatively sharp peak.[6] |
| C≡C-H Stretch (Alkyne) | ~3300 (Sharp/Strong) | A sharp and strong peak in this region is a definitive indicator of a terminal alkyne C-H bond. |
| C-H Stretch (Aromatic) | 3100 - 3000 | A series of weaker absorptions corresponding to the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2980 - 2950 | Absorptions from the C-H bonds of the tert-butyl group. |
| C≡C Stretch (Alkyne) | 2150 - 2100 (Weak to Medium) | The stretching of the carbon-carbon triple bond gives a characteristic absorption in this region. |
| C=O Stretch (Carbamate) | 1725 - 1700 (Strong) | A very strong absorption due to the carbonyl group of the carbamate is expected here.[6] |
| C-N Stretch & N-H Bend | 1550 - 1500 | These vibrations are often coupled and appear in the "amide II" region. |
| C-O Stretch (Phenolic) | 1250 - 1200 | The stretching vibration of the C-O bond of the phenol. |
| C-O Stretch (Ester) | 1170 - 1150 | The C-O stretching of the ester-like portion of the carbamate. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.
Experimental Protocol: Mass Spectrometry
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Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation.
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Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to determine the exact mass and confirm the elemental composition.
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Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or coupled with liquid chromatography (LC-MS).
Predicted Mass Spectrometry Data
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Molecular Formula: C₁₃H₁₅NO₃
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Molecular Weight: 233.26 g/mol
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Predicted Exact Mass (Monoisotopic): 233.1052
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Expected Ions (HRMS-ESI+):
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[M+H]⁺ = 234.1125
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[M+Na]⁺ = 256.0944
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[M+K]⁺ = 272.0684
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Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) from the parent ion, a common fragmentation pathway for Boc-protected compounds.
Visualizing the Characterization Workflow
To provide a clear overview of the analytical process, the following workflow diagram illustrates the key steps in the structural characterization of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate.
Caption: Analytical workflow for structural characterization.
Conclusion
This guide has outlined a comprehensive, predictive strategy for the structural characterization of tert-butyl (4-ethynyl-3-hydroxyphenyl)carbamate. By integrating predictive data from ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry, a clear and verifiable analytical picture emerges. The provided protocols are based on standard, validated methodologies, ensuring that they can be readily implemented in a laboratory setting. The true value of this document lies in its causal reasoning, linking the specific structural features of the molecule to its expected spectral outputs. Researchers aiming to synthesize or identify this compound can use this guide as a predictive benchmark, enabling them to interpret their experimental data with a high degree of confidence and scientific rigor.
References
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Oakwood Chemical. tert-Butyl N-(4-ethynylphenyl)carbamate. [Link]
- Supporting Information for various tert-butyl phenylcarbamate deriv
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Pharmaffiliates. (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]
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ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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NIST WebBook. tert-Butyl carbamate. [Link]
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MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
